(+/-)-Praeruptorin A (+/-)-Praeruptorin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC0192155
InChI: InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1
SMILES: CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol

(+/-)-Praeruptorin A

CAS No.:

Cat. No.: VC0192155

Molecular Formula: C21H22O7

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Praeruptorin A -

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
IUPAC Name [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1
Standard InChI Key XGPBRZDOJDLKOT-CIRUDOSSSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
SMILES CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Canonical SMILES CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Chemical Properties and Structure

Chemical Identity and Structure

(+/-)-Praeruptorin A, with the molecular formula C21H22O7, is characterized by a complex structure incorporating pyrano and chromen rings. The IUPAC name of this compound is [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate . The compound exists as enantiomers, with the (+/-) designation indicating a racemic mixture of both forms.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (+/-)-Praeruptorin A

PropertyValue
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
XLogP3-AA3.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5
Exact Mass386.13655304 Da

All properties listed in Table 1 were derived from PubChem data .

Nomenclature and Synonyms

(+/-)-Praeruptorin A is known by several synonyms, reflecting its discovery history and chemical structure:

Table 2: Synonyms of (+/-)-Praeruptorin A

Synonym
Isopteryxin
(+/-)-Praeruptorin A
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
10-(Acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo(1,2-b:3,4-b')dipyran-9-yl 2-methyl-2-butenoate (9R-(9alpha(Z),10alpha))-

The synonyms presented in Table 2 are documented in the PubChem database .

Natural Sources and Distribution

Plant Sources

(+/-)-Praeruptorin A has been isolated from several plant species, primarily within the Peucedanum genus:

Table 3: Natural Sources of (+/-)-Praeruptorin A

Plant SpeciesPlant Part
Peucedanum praeruptorum DunnDried root
Peucedanum japonicumNot specified
Prionosciadium thapsoidesNot specified
Radix PeucedaniRoots

The compound has been specifically identified in the dried root of Peucedanum praeruptorum Dunn , which has been traditionally used in herbal medicine systems, particularly in East Asia. It has also been reported in Peucedanum japonicum and Prionosciadium thapsoides , as well as in the roots of Radix Peucedani .

Pharmacological Activities

Anticancer Properties

(+/-)-Praeruptorin A demonstrates significant anticancer activities, particularly against cervical cancer cells. Research has shown multiple mechanisms through which this compound exerts its anticancer effects.

Effects on Cell Proliferation and Migration

Table 4: Effects of (+/-)-Praeruptorin A on Cancer Cell Functions

EffectCancer Cell TypeObservation
Cell ProliferationHeLa and SiHa (cervical cancer)Significant inhibition
Colony FormationHeLa and SiHaSignificant inhibition
Cell MigrationHeLa and SiHaSignificant inhibition
Cell InvasionHeLa and SiHaSignificant inhibition
Wound ClosureHeLa and SiHaSignificant inhibition

Studies have demonstrated that Praeruptorin A significantly inhibits cell proliferation, colony formation, migration, invasion, and wound closure of cervical cancer cell lines such as HeLa and SiHa .

Cell Cycle Regulation

(+/-)-Praeruptorin A has been shown to induce cell cycle arrest at the G0/G1 phase in cervical cancer cells . This effect is mediated through the modulation of several cell cycle regulatory proteins:

Table 5: Effect of (+/-)-Praeruptorin A on Cell Cycle Regulatory Proteins

ProteinEffectFunction
RbUpregulationTumor suppressor
p16UpregulationCDK inhibitor
p21UpregulationCDK inhibitor
p27UpregulationCDK inhibitor
Cyclin D1DownregulationCell cycle progression
Skp2DownregulationUbiquitin ligase

Research indicates that Praeruptorin A upregulates retinoblastoma protein (Rb), p16, p21, and p27 proteins while downregulating cyclin D1 and S-phase kinase-associated protein 2 (Skp2) . These molecular changes collectively contribute to the compound's ability to arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.

Metastasis-Related Proteins and Signaling Pathways

(+/-)-Praeruptorin A affects proteins involved in cancer cell metastasis and invasion:

Table 6: Effect of (+/-)-Praeruptorin A on Metastasis-Related Proteins

ProteinEffectFunction
MMP-2Reduced expressionExtracellular matrix degradation
TIMP-2Increased expressionInhibitor of MMP-2
ERK1/2Suppressed activationMAPK signaling pathway

Praeruptorin A significantly reduces expression of matrix metalloproteinase-2 (MMP-2) and increases expression of tissue inhibitor of metalloproteinase-2 (TIMP-2) . Additionally, it suppresses ERK1/2 activation and enhances the effect of PD98059 (a specific MEK1/2 inhibitor) in downregulating MMP-2 and upregulating TIMP-2 .

Cardiovascular Effects

(+/-)-Praeruptorin A exhibits significant vasorelaxant effects, suggesting its potential application in the treatment of hypertension and other cardiovascular conditions.

Vasodilative Mechanisms

Research using isolated rat thoracic aorta rings has elucidated several mechanisms through which (+/-)-Praeruptorin A induces vasodilation:

Table 7: Mechanisms of Vasodilation by (+/-)-Praeruptorin A

MechanismDescriptionInhibitors Used in Study
Nitric Oxide (NO) PathwayEndothelium-dependent NO-cGMP pathwayL-NAME, L-NNA (NOS inhibitors); ODQ (guanylyl cyclase inhibitor)
Prostacyclin PathwayInvolving NO and prostacyclin 2Not specified
Calcium Channel ModulationInhibition of Ca2+ inflow, reducing vasoconstrictionCaCl2-induced vasoconstriction countered

Studies have shown that Praeruptorin A may exert a vasodilatory effect by influencing the amounts of endothelium-derived relaxing factors through endothelial-dependent NO-cGMP and prostacyclin pathways . The vasodilatory effect was blocked by inhibitors of nitric oxide synthase (L-NAME, L-NNA) and guanylyl cyclase (ODQ), confirming the involvement of the NO-cGMP pathway .

Additionally, Praeruptorin A reduces vasoconstriction by inhibiting Ca2+ inflow in the rat thoracic aorta . This calcium channel modulation represents another important mechanism through which the compound exerts its vasodilatory effects.

Enantiomer-Specific Effects

Interestingly, the enantiomers of (+/-)-Praeruptorin A exert distinct relaxant effects on isolated rat aorta rings, with these effects being dependent on the endothelium and nitric oxide synthesis . This stereoselectivity highlights the importance of the three-dimensional structure in determining the biological activity of the compound and suggests potential advantages in developing specific enantiomers for therapeutic applications.

Respiratory System Effects

(+/-)-Praeruptorin A is commonly used in the treatment of certain respiratory diseases , although the specific mechanisms of action in this context are less well characterized in the available research. Praeruptorin A is a natural coumarin compound from the roots of Radix Peucedani and is commonly used in the treatment of certain respiratory diseases and hypertension .

Its bronchodilatory effects may be related to its vasodilatory properties, potentially involving similar pathways such as the nitric oxide-cGMP pathway and calcium channel modulation. Traditional use in respiratory conditions suggests significant potential in this therapeutic area, though more research is needed to elucidate the specific mechanisms.

Molecular Mechanisms of Action

Anticancer Mechanisms

The anticancer effects of (+/-)-Praeruptorin A appear to be mediated through multiple molecular mechanisms:

  • Cell cycle regulation:

    • Upregulation of tumor suppressors and cyclin-dependent kinase inhibitors (Rb, p16, p21, p27)

    • Downregulation of proteins promoting cell cycle progression (cyclin D1, Skp2)

  • Metastasis inhibition:

    • Downregulation of MMP-2, which degrades extracellular matrix components

    • Upregulation of TIMP-2, an inhibitor of MMP-2

  • Signaling pathway modulation:

    • Suppression of ERK1/2 activation in the MAPK pathway

These mechanisms collectively contribute to the compound's ability to inhibit cancer cell proliferation, invasion, and migration, suggesting its potential as an anticancer agent.

Cardiovascular Mechanisms

The vasodilatory effects of (+/-)-Praeruptorin A involve several molecular mechanisms:

  • Endothelium-dependent nitric oxide (NO) pathway:

    • Stimulation of endothelial nitric oxide synthase (eNOS)

    • Increased NO production

    • Activation of guanylyl cyclase and increased cGMP production

    • Subsequent relaxation of vascular smooth muscle

  • Calcium channel modulation:

    • Inhibition of calcium influx in vascular smooth muscle cells

    • Reduction of vasoconstriction

Studies using isolated rat thoracic aorta artery rings have demonstrated that aorta artery rings pre-contracted with phenylephrine and then incubated with Praeruptorin A show significant relaxation . This effect was blocked by inhibitors of nitric oxide synthase and guanylyl cyclase, confirming the involvement of the NO-cGMP pathway.

Structure-Activity Relationships

The stereochemistry of (+/-)-Praeruptorin A plays a crucial role in its biological activities. Studies have shown that the enantiomers of Praeruptorin A exert distinct relaxant effects on isolated rat aorta rings , suggesting that the three-dimensional arrangement of atoms within the molecule is important for its interaction with biological targets.

The key structural features that may contribute to the biological activity of (+/-)-Praeruptorin A include:

  • The pyranocumarin core structure

  • The acetyloxy group at position 10

  • The 2-methylbut-2-enoate group at position 9

  • The stereochemistry at positions 9 and 10

The IUPAC name [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate highlights these important structural features. Further structure-activity relationship studies would be valuable for identifying the specific structural elements responsible for each of the compound's pharmacological activities.

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